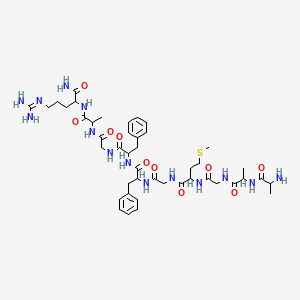
Neuropeptide Y (3-36), human
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide Y (3-36), human, is a metabolite of neuropeptide Y generated by dipeptidyl peptidase-4. It is a selective Y2 receptor agonist, effectively reducing the release of norepinephrine via the Y2 receptor . Neuropeptide Y is a 36-amino acid peptide widely distributed in the central and peripheral nervous systems, involved in various physiological processes such as food intake, energy metabolism, and emotional expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide Y (3-36) involves the cleavage of neuropeptide Y by dipeptidyl peptidase-4. The synthetic procedure for the preparation of neuropeptide Y (3-36) includes the use of a precursor peptide, which is then processed to yield the desired fragment .
Industrial Production Methods: Industrial production of neuropeptide Y (3-36) typically involves recombinant DNA technology, where the gene encoding the precursor peptide is inserted into a suitable expression system, such as bacteria or yeast. The expressed peptide is then purified and processed to obtain neuropeptide Y (3-36).
Análisis De Reacciones Químicas
Types of Reactions: Neuropeptide Y (3-36) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of neuropeptide Y (3-36), while reduction may yield reduced derivatives.
Aplicaciones Científicas De Investigación
Neuropeptide Y (3-36) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide chemistry and reactions.
Biology: Investigated for its role in regulating food intake, energy metabolism, and emotional expression.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
Neuropeptide Y (3-36) exerts its effects by binding to the Y2 receptor, a G-protein coupled receptor. This binding inhibits the release of norepinephrine and other neurotransmitters, leading to various physiological effects such as reduced food intake and modulation of emotional responses . The molecular targets and pathways involved include the central and peripheral nervous systems, where neuropeptide Y (3-36) interacts with specific receptors to regulate various biological processes .
Comparación Con Compuestos Similares
Neuropeptide Y (3-36) is structurally similar to other peptides in the neuropeptide Y family, including:
Peptide YY (PYY): Shares structural similarities and is involved in regulating food intake and energy metabolism.
Pancreatic Polypeptide (PP): Also shares structural similarities and is involved in regulating pancreatic functions and appetite.
Uniqueness: Neuropeptide Y (3-36) is unique in its selective agonism of the Y2 receptor, which distinguishes it from other peptides in the neuropeptide Y family. This selective binding allows it to specifically modulate the release of norepinephrine and other neurotransmitters, leading to distinct physiological effects .
Propiedades
Fórmula molecular |
C175H269N53O54S |
|---|---|
Peso molecular |
4011 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C175H269N53O54S/c1-15-85(7)136(166(277)220-118(73-128(179)237)157(268)212-113(67-84(5)6)160(271)224-137(86(8)16-2)167(278)225-138(91(13)231)168(279)208-105(30-22-61-194-175(188)189)145(256)206-107(50-53-127(178)236)150(261)204-103(28-20-59-192-173(184)185)146(257)210-111(139(181)250)68-92-34-42-97(232)43-35-92)223-161(272)116(71-95-40-48-100(235)49-41-95)215-156(267)117(72-96-78-190-82-196-96)216-148(259)104(29-21-60-193-174(186)187)205-153(264)112(66-83(3)4)211-142(253)88(10)198-162(273)123(81-230)222-155(266)115(70-94-38-46-99(234)47-39-94)214-154(265)114(69-93-36-44-98(233)45-37-93)213-147(258)102(27-19-58-191-172(182)183)202-140(251)87(9)197-144(255)109(56-65-283-14)207-158(269)120(76-134(246)247)218-151(262)108(52-55-132(242)243)203-141(252)89(11)199-164(275)125-32-24-62-226(125)169(280)90(12)200-152(263)119(75-133(244)245)217-149(260)106(51-54-131(240)241)201-130(239)79-195-163(274)124-31-23-63-227(124)171(282)122(74-129(180)238)221-159(270)121(77-135(248)249)219-165(276)126-33-25-64-228(126)170(281)110(26-17-18-57-176)209-143(254)101(177)80-229/h34-49,78,82-91,101-126,136-138,229-235H,15-33,50-77,79-81,176-177H2,1-14H3,(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,274)(H,197,255)(H,198,273)(H,199,275)(H,200,263)(H,201,239)(H,202,251)(H,203,252)(H,204,261)(H,205,264)(H,206,256)(H,207,269)(H,208,279)(H,209,254)(H,210,257)(H,211,253)(H,212,268)(H,213,258)(H,214,265)(H,215,267)(H,216,259)(H,217,260)(H,218,262)(H,219,276)(H,220,277)(H,221,270)(H,222,266)(H,223,272)(H,224,271)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t85-,86-,87-,88-,89-,90-,91+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,136-,137-,138-/m0/s1 |
Clave InChI |
QQOBHTXYNMYKOL-DSXOWAILSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


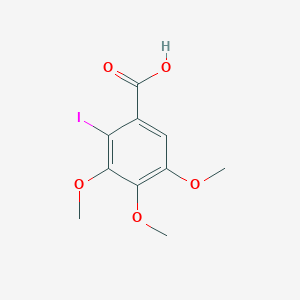
![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)
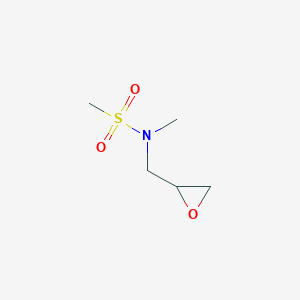
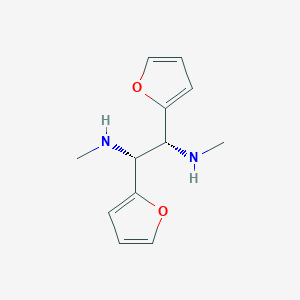

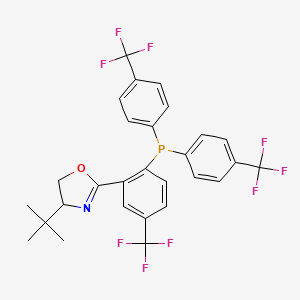
![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)
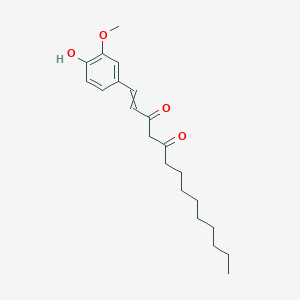
![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)
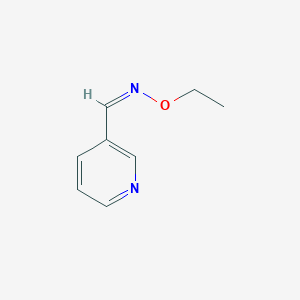
![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
